2-Bromo-3-iodo-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDURDSKNUSNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654762 | |

| Record name | 2-Bromo-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-82-5 | |

| Record name | 2-Bromo-3-iodo-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide on the Core Chemical Properties of 2-Bromo-3-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a strategically substituted pyridine derivative that has emerged as a compound of significant interest in synthetic and medicinal chemistry.[1] Its value lies in the unique arrangement of two different halogen atoms—bromine and iodine—on the pyridine core, which allows for programmed, regioselective functionalization.[1] This differential reactivity makes it an exceptionally powerful intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthetic applications of this compound. We will delve into the principles governing its reactivity and provide field-proven experimental protocols for its use in key transformations, empowering researchers to leverage its full potential in their work.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Proper identification and handling are critical for its effective and safe use in a laboratory setting.

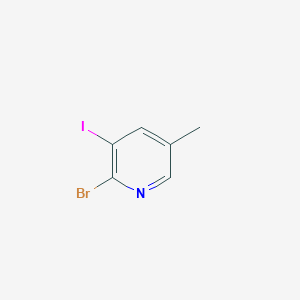

Caption: Molecular Structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-3-iodo-5-picoline, 6-Bromo-5-iodo-3-picoline | [1] |

| CAS Number | 65550-82-5 | [1][3][4] |

| Molecular Formula | C₆H₅BrIN | [1][4] |

| Molecular Weight | 297.92 g/mol | [1][4][5] |

| Appearance | Off-white to yellow colored powder | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point | 313.37 °C (calculated) | [3] |

| Storage | Store at 0-8 °C, away from incompatible materials |[1][6] |

Spectroscopic Characterization

Structural confirmation of this compound and its reaction products relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet in the aliphatic region (around 2.0-2.5 ppm) will correspond to the methyl (–CH₃) group protons.

-

¹³C NMR : The spectrum will display six unique carbon signals: five for the pyridine ring carbons and one for the methyl group carbon. The carbons bonded to the halogens (C2 and C3) will be significantly shifted downfield.

-

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 abundance) and iodine (monoisotopic at ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion peak, providing definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations typical of the pyridine core.

Reactivity and Synthetic Utility

The Principle of Regioselective Cross-Coupling

The primary synthetic value of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is significantly weaker and more polarized than the C-Br bond. This difference in bond dissociation energy dictates the kinetics of the crucial oxidative addition step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The palladium(0) catalyst will preferentially undergo oxidative addition into the more labile C-I bond, allowing for selective functionalization at the C3 position while leaving the C-Br bond at the C2 position intact for subsequent transformations. This two-stage reactivity allows for the controlled and sequential introduction of different functional groups, making it a cornerstone for building molecular diversity from a single starting material.

Caption: Workflow for the regioselective functionalization of this compound.

This inherent reactivity profile positions the compound as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, where precise molecular architecture is paramount for biological activity.[1][2]

Experimental Protocols

The following protocols are provided as robust starting points for common transformations involving this compound. Optimization may be required depending on the specific coupling partners.

Protocol: Regioselective Sonogashira Coupling at the C3-Iodo Position

This protocol details the palladium- and copper-cocatalyzed coupling of a terminal alkyne to the C3 position, leveraging the higher reactivity of the C-I bond.[7][8]

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

-

Anhydrous Tetrahydrofuran (THF) (if co-solvent is needed)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry, oven-baked Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

-

Add anhydrous, degassed Et₃N (or a mixture of THF/Et₃N) via syringe. Stir the resulting suspension at room temperature for 15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-alkynyl-5-methylpyridine product.

-

Protocol: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between the pyridine core and a boronic acid or ester, which will also occur preferentially at the C3 position.[9][10][11]

-

Materials:

-

This compound (1.0 equiv)

-

Aryl- or Vinyl-boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask, combine this compound, the boronic acid, and the base (K₂CO₃ or Cs₂CO₃).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 3-aryl-2-bromo-5-methylpyridine.

-

Protocol: Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents.[12][13][14]

-

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Xantphos or BINAP (ligand, 1.5-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

-

Anhydrous Toluene or Dioxane

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

-

Seal the tube, then evacuate and backfill with argon three times.

-

Add the anhydrous solvent, followed by the amine and then the this compound.

-

Seal the tube tightly and heat the mixture to 90-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[6][15]

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][15] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

-

Hazards : The compound is harmful if swallowed and causes skin and serious eye irritation.[6][16] It may also cause respiratory irritation.[6][15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents.

-

Fire Safety : In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[15][17]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its halogen substituents. Its capacity for regioselective, sequential cross-coupling reactions makes it an indispensable tool for medicinal chemists and material scientists. By understanding its fundamental properties and applying robust synthetic protocols, researchers can efficiently generate diverse libraries of novel substituted pyridines, accelerating innovation in drug discovery and beyond.

References

Click to expand

-

Thermophysical Properties of this compound - Chemcasts. [Link]

-

2-Bromo-5-iodo-3-methylpyridine - Doron Scientific. [Link]

-

2-Bromo-5-iodo-3-methylpyridine - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]

-

2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem. [Link]

-

2-bromo-5-iodo-3-methylpyridine (C6H5BrIN) - PubChemLite. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. [Link]

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google P

-

Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). - ResearchGate. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki Coupling - YouTube. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem-casts.com [chem-casts.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Bromo-3-iodo-5-methylpyridine: Synthesis, Reactivity, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel agents with tailored properties. Among these scaffolds, the pyridine ring remains a privileged structure due to its prevalence in biologically active compounds and its unique electronic properties. 2-Bromo-3-iodo-5-methylpyridine (CAS No. 65550-82-5) emerges as a highly valuable and versatile building block, engineered for sequential and site-selective chemical modifications.

The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a programmed approach to synthesis. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 3-position while leaving the C-Br bond at the 2-position intact for subsequent transformations. This orthogonal reactivity is a powerful tool for synthetic chemists, facilitating the efficient construction of complex, three-dimensional molecules from a single, well-defined starting material.[1] This guide provides an in-depth technical overview of the physicochemical properties, synthesis, spectroscopic characterization, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its effective application in research and development.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65550-82-5 | [2][3] |

| Molecular Formula | C₆H₅BrIN | [3][4] |

| Molecular Weight | 297.92 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Bromo-3-iodo-5-picoline | N/A |

| Appearance | Expected to be a light yellow to white solid | (analogy) |

| Melting Point | 43-46 °C | [6] (analogy) |

| SMILES | Cc1cc(I)c(Br)nc1 | [5] |

| InChI Key | JRDURDSKNUSNRW-UHFFFAOYSA-N | [5] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be devised from readily available precursors, leveraging well-established transformations in pyridine chemistry. The most reliable pathway involves a Sandmeyer-type reaction starting from the corresponding aminopyridine.

Proposed Synthetic Workflow

The proposed multi-step synthesis starts with the bromination of 2-amino-5-methylpyridine, followed by a diazotization-iodination reaction. This approach offers high regioselectivity and leverages common, scalable laboratory procedures.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a composite procedure based on established methods for the halogenation of aminopyridines.[7][8]

Part 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-amino-5-methylpyridine (1.0 equiv.) in acetonitrile (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv.) in acetonitrile and add it dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The amino group at the 2-position directs the electrophilic substitution to the 3-position.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-amino-3-bromo-5-methylpyridine.

Part 2: Synthesis of this compound

-

Diazotization: To a flask maintained at 0 °C, add concentrated sulfuric acid. Slowly add the 2-amino-3-bromo-5-methylpyridine (1.0 equiv.) portion-wise, keeping the temperature below 10 °C. Cool the mixture to -5 to 0 °C.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The diazonium intermediate is highly reactive and should be used immediately without isolation.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv.) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours. Heating gently (e.g., to 50-60 °C) may be required to drive the reaction to completion.[9]

-

Work-up and Purification: Cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectrum (in CDCl₃):

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.

-

Aromatic Proton (H-4): A singlet or a very narrow doublet is expected around δ 7.8-8.0 ppm. The coupling to H-6 would be a small ⁴J (meta) coupling.

-

Aromatic Proton (H-6): A singlet or a very narrow doublet is expected around δ 8.2-8.4 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃): The spectrum will show 6 distinct signals.

-

-CH₃: ~18-22 ppm

-

C-3 (C-I): ~95-105 ppm (The C-I bond causes significant upfield shifting).

-

C-5 (C-CH₃): ~135-140 ppm

-

C-2 (C-Br): ~140-145 ppm

-

C-4: ~148-152 ppm

-

C-6: ~150-155 ppm

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (¹²⁷I). The molecular ion peak [M]⁺ would be observed at m/z 297 and 299.

Reactivity and Synthetic Utility: Orthogonal Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C(sp²)-I bond undergoes oxidative addition to the Pd(0) center much more readily than the C(sp²)-Br bond.[10] This allows for selective functionalization at the 3-position.

Reactivity Order: C-I >> C-OTf > C-Br >> C-Cl

This selective reactivity enables a two-step functionalization strategy, making the molecule a powerful linchpin for building molecular complexity.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 8. ijssst.info [ijssst.info]

- 9. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

physical properties of 2-Bromo-3-iodo-5-methylpyridine

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique trifunctional nature, featuring bromo, iodo, and methyl groups on the pyridine ring, makes it a highly versatile reagent. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This regioselectivity is of paramount importance in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the core , offering insights into its handling, application, and the theoretical underpinnings of its behavior. Understanding these properties is essential for its effective and safe utilization in a laboratory setting.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and key identifiers.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 65550-82-5 | [1][2][3] |

| Molecular Formula | C₆H₅BrIN | [1][2][3] |

| Molecular Weight | 297.92 g/mol | [1][3][4] |

| Synonyms | 2-Bromo-3-iodo-5-picoline, 6-Bromo-5-iodo-3-picoline | [1] |

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, including reaction setup, purification, and storage.

Table 2: Core Physical and Thermophysical Properties

| Property | Value | Significance in Research |

| Appearance | Off-white to yellow colored powder | [1] |

| Melting Point | 84-86 °C | [1] |

| Normal Boiling Point | 313.37 °C (calculated) | [2] |

| Density | 1981.57 kg/m ³ (calculated at 25°C) | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

Expert Insights on Physicochemical Properties:

-

Melting Point: The melting point of 84-86 °C indicates that this compound is a solid at room temperature, which simplifies handling and weighing.[1] The narrow range suggests a high degree of purity. This thermal stability is advantageous for reactions that require heating, although reaction temperatures should be kept well below the boiling point to avoid sublimation or decomposition.

-

Boiling Point: The high calculated boiling point of 313.37 °C is a direct consequence of the compound's high molecular weight and the presence of polar carbon-halogen bonds.[2] This property makes purification by distillation challenging, often requiring high vacuum conditions to prevent thermal decomposition. Therefore, recrystallization or column chromatography are the preferred methods for purification.

-

Density: The calculated high density is expected for a molecule containing heavy atoms like bromine and iodine.[2] This property is of minor practical consequence in most research applications but is a fundamental physical constant of the material.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While a comprehensive public database of its spectra is not available, theoretical predictions based on its structure can be made.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group will appear as a singlet in the upfield region (typically around 2.0-2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six signals, one for each of the unique carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen and halogen atoms will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Handling, Storage, and Safety

As a halogenated organic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-Bromo-5-methylpyridine suggests the following precautions.[5]

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

-

-

Storage: The compound should be stored at 0-8 °C in a tightly sealed container to prevent degradation.[1]

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.

-

Pharmaceutical Development: It is a key precursor for the synthesis of complex, biologically active molecules, including potential anti-cancer agents and antibiotics.[1]

-

Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

-

Materials Science: The compound is involved in the production of advanced materials like polymers and coatings that require specific chemical properties.[1]

The strategic placement of the bromine and iodine atoms allows for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise approach to building molecular complexity.

Conclusion

This compound is a valuable reagent for chemical synthesis, offering a unique combination of reactive sites. Its physical properties—a stable, high-melting solid with a high boiling point—are crucial considerations for its practical application in the laboratory. A thorough understanding of these properties, coupled with appropriate safety precautions, enables researchers to effectively harness its synthetic potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-iodo-4-methylpyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-iodo-5-methylpyridine: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthetic utility of 2-Bromo-3-iodo-5-methylpyridine. As a strategically functionalized heterocyclic compound, it represents a valuable intermediate for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine ring with the molecular formula C₆H₅BrIN. The strategic placement of a bromine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position imparts a unique combination of steric and electronic properties, making it a versatile reagent in organic synthesis.

The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-bromine bond. This reactivity difference allows for selective, sequential functionalization of the pyridine ring, a critical advantage in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrIN | |

| Molecular Weight | 297.92 g/mol | |

| CAS Number | 65550-82-5 | |

| Appearance | Off-white to yellow colored powder | |

| Melting Point | 85 °C (calculated) | |

| Boiling Point | 313.37 °C (calculated) | |

| Density | 1.98 g/cm³ (calculated) |

Synthesis and Characterization

Conceptual Synthetic Workflow:

Sources

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-3-iodo-5-methylpyridine

Introduction: The Strategic Importance of 2-Bromo-3-iodo-5-methylpyridine in Drug Discovery

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of the two distinct halogen substituents on the pyridine core.[2] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, than the more robust carbon-bromine bond.[2][3] This differential reactivity allows for a programmed, stepwise introduction of diverse molecular fragments at specific positions, a critical advantage in the construction of complex molecules and for structure-activity relationship (SAR) studies in drug development.[3][4] This guide provides a detailed, field-proven pathway for the synthesis of this key intermediate, grounded in the principles of directed ortho-metalation (DoM).

Core Synthesis Pathway: Directed ortho-Metalation (DoM)

The most efficient and regioselective route to this compound commences with the commercially available starting material, 2-Bromo-5-methylpyridine.[5][6] The synthesis hinges on the powerful strategy of Directed ortho-Metalation (DoM), a technique that allows for the deprotonation of a position ortho to a directing metalation group (DMG).[7][8]

In this specific case, the bromine atom at the 2-position, in concert with the pyridine nitrogen, acts as an effective DMG. This directs a strong, non-nucleophilic base to selectively abstract the proton at the C-3 position.[9] The resulting aryllithium intermediate is then quenched with an iodine electrophile to yield the desired product with high regioselectivity.

Mechanistic Rationale: The "Why" Behind the "How"

The success of this synthesis is rooted in fundamental organometallic principles. The pyridine nitrogen and the bromine atom cooperatively chelate the lithium cation of the strong base, typically lithium diisopropylamide (LDA).[10] This coordination pre-organizes the base in close proximity to the C-3 proton, significantly increasing its kinetic acidity and ensuring its preferential abstraction over other protons on the ring.[8][11] The use of a strong, sterically hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction with organolithium reagents.[9] The subsequent iodination is a straightforward electrophilic quench of the highly reactive organolithium species.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromo-5-methylpyridine | ≥98% | Sigma-Aldrich, TCI |

| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |

| Iodine | ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Saturated aq. Sodium Thiosulfate | Reagent Grade | - |

| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | - |

| Anhydrous Magnesium Sulfate | Reagent Grade | - |

Procedure:

-

Preparation of LDA Solution: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.[12]

-

ortho-Litiation: To the freshly prepared LDA solution, add a solution of 2-Bromo-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the reaction temperature at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the aryllithium intermediate. Stir the reaction mixture at this temperature for 1 hour.[12]

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the aryllithium species should dissipate upon addition of the iodine solution. Stir the reaction for an additional 30 minutes at -78 °C.

-

Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The directed ortho-metalation of 2-Bromo-5-methylpyridine provides a reliable and highly regioselective pathway to this compound. This method is well-suited for researchers in drug discovery and organic synthesis who require access to this versatile dihalogenated pyridine intermediate. The principles outlined in this guide, particularly the strategic use of directing groups in lithiation reactions, are broadly applicable to the functionalization of other heterocyclic systems.

References

-

Setliff, F. L. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES. ORGANIC PREPARATIONS AND PREPARATIONS INT., 3(5), 217-222. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Bromo-5-iodo-3-methylpyridine. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved from [Link]

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

-

Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

-

Organic Chemistry Portal. (2012). High-Yielding, Versatile, and Practical [Rh(III)Cp]-Catalyzed Ortho Bromination and Iodination of Arenes*. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]

- 6. 2-Bromo-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. baranlab.org [baranlab.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-iodo-5-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Dihalogenated Picoline

2-Bromo-3-iodo-5-picoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique arrangement of two distinct halogen atoms on a pyridine ring, coupled with the electronic influence of a methyl group, offers a platform for selective and sequential functionalization. This guide provides an in-depth exploration of the reactivity profile of 2-Bromo-3-iodo-5-picoline, with a focus on leveraging its chemoselectivity in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document synthesizes established principles with practical insights to empower researchers in designing efficient and elegant synthetic routes.

The strategic importance of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the palladium(0) center is often the rate-determining step.[3] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond more susceptible to cleavage under milder reaction conditions.[4] This inherent difference is the cornerstone of the chemoselective functionalization of 2-Bromo-3-iodo-5-picoline, allowing for the introduction of diverse molecular fragments at specific positions.

Synthesis of 2-Bromo-3-iodo-5-picoline: A Proposed Pathway

A proposed synthetic pathway could start from 2-bromo-5-picoline. Directed ortho-metalation using a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures would likely favor lithiation at the C-3 position, directed by the bromine atom.[6] Subsequent quenching of the resulting organolithium intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would furnish the desired 2-Bromo-3-iodo-5-picoline.

Chemoselective Cross-Coupling Reactions: A World of Possibilities

The primary utility of 2-Bromo-3-iodo-5-picoline lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond at the 3-position allows for its preferential functionalization, leaving the C-Br bond at the 2-position intact for subsequent transformations.[7]

The Principle of Chemoselectivity

The selective functionalization hinges on the careful control of reaction conditions. Milder conditions, including lower temperatures, shorter reaction times, and specific catalyst-ligand combinations, will favor the reaction at the more labile C-I bond.[3] More forcing conditions, such as higher temperatures and longer reaction times, would be required to activate the more robust C-Br bond.

Caption: Chemoselective functionalization of 2-Bromo-3-iodo-5-picoline.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[8][9] In the context of 2-Bromo-3-iodo-5-picoline, it allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-3 position.

| Parameter | Condition for Selective C-I Coupling | Notes |

| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for aryl iodides.[3] |

| Ligand | PPh₃, SPhos, dppf | Bulky, electron-rich phosphine ligands can enhance reactivity.[9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical and substrate-dependent.[8] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is common.[7] |

| Temperature | 80-100 °C | Lower temperatures favor selectivity. |

| Reaction Time | 4-16 hours | Monitor by TLC or LC-MS to avoid over-reaction.[7] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-3-iodo-5-picoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., Toluene/H₂O 4:1).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functionalities in medicinal chemistry.[10][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[12]

| Parameter | Condition for Selective C-I Coupling | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard catalysts are generally effective.[3] |

| Copper(I) Co-catalyst | CuI | Essential for the classical Sonogashira reaction. |

| Base | Et₃N, Piperidine, Diisopropylamine | An amine base is typically used.[12] |

| Solvent | THF, DMF | Anhydrous, degassed solvents are crucial. |

| Temperature | Room Temperature to 60 °C | Milder temperatures are often sufficient for C-I coupling. |

| Reaction Time | 2-16 hours | Monitor by TLC or LC-MS. |

Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position

-

To an oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3-iodo-5-picoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

-

Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[13][14][15] This reaction allows for the selective formation of a C-N bond at the C-3 position of 2-Bromo-3-iodo-5-picoline.

| Parameter | Condition for Selective C-I Coupling | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Often used in combination with specialized ligands.[16] |

| Ligand | Xantphos, SPhos, BINAP | Bulky, electron-rich biarylphosphine ligands are highly effective.[17] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[14] |

| Solvent | Toluene, Dioxane | Anhydrous, degassed solvents are necessary. |

| Temperature | 80-110 °C | Higher temperatures may be needed compared to Suzuki and Sonogashira couplings. |

| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

-

Add 2-Bromo-3-iodo-5-picoline (1.0 equiv) and the amine (1.2 equiv).

-

Add the degassed solvent (e.g., Toluene).

-

Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent and filter through celite.

-

Concentrate the filtrate and purify the crude product via column chromatography.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Other Potential Transformations

Beyond palladium-catalyzed cross-coupling, the reactivity of 2-Bromo-3-iodo-5-picoline can be harnessed in other ways:

-

Lithiation-Trapping: While selective lithiation at the C-3 position is proposed for its synthesis, further lithiation chemistry on the functionalized derivatives could be explored. For instance, after selective coupling at the C-3 position, the remaining bromine at C-2 could be subjected to lithium-halogen exchange at low temperatures, followed by quenching with an electrophile to introduce a third substituent.[18]

-

Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to nucleophilic aromatic substitution. However, with the halogens at the 2- and 3-positions, the reactivity in SNAr reactions might be less pronounced compared to 2- or 4-halopyridines. The bromine at the 2-position is more likely to be displaced by a strong nucleophile under forcing conditions, especially after the introduction of an electron-withdrawing group at the 3-position.

Conclusion: A Versatile Scaffold for Innovation

2-Bromo-3-iodo-5-picoline presents a rich and nuanced reactivity profile that can be strategically exploited by the discerning synthetic chemist. The key to unlocking its full potential lies in the understanding and application of chemoselective principles, primarily in palladium-catalyzed cross-coupling reactions. By carefully tuning reaction conditions, researchers can selectively functionalize the C-I bond, paving the way for the sequential introduction of molecular diversity. This guide provides a foundational framework and practical starting points for the exploration of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. 2-Bromo-5-methylpyridine. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

- Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

-

YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

-

ResearchGate. Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).. [Link]

-

Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

University of Rochester. Directed (ortho) Metallation. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Reddit. Ortho-metalation vs. Li-X exhange?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. scirp.org [scirp.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. reddit.com [reddit.com]

electrophilic and nucleophilic sites of 2-Bromo-3-iodo-5-methylpyridine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-iodo-5-methylpyridine

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of two different halogen atoms, an activating methyl group, and the intrinsic electronic properties of the pyridine ring endows it with multiple, distinct reactive sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule, grounded in fundamental principles of electronic structure and supported by established synthetic methodologies. We will explore the causality behind its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in the synthesis of complex molecular architectures.

Foundational Electronic Structure and Reactivity Landscape

To understand the reactivity of this compound, we must first dissect its core electronic features. The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, a characteristic that is fundamental to its chemistry.[1][2]

The substituents on the pyridine ring further modulate this reactivity profile:

-

Nitrogen Atom: The lone pair of electrons on the sp²-hybridized nitrogen atom represents the primary nucleophilic site of the molecule.[3][4] It readily participates in protonation, alkylation, and coordination to metal centers.

-

Bromo and Iodo Substituents: Both halogens are strongly electronegative and exert a powerful electron-withdrawing effect through induction. This effect further depletes the electron density of the ring, particularly at the carbon atoms to which they are attached (C2 and C3). Consequently, the C2 and C3 positions are the primary electrophilic sites for nucleophilic attack.[4][5]

-

Methyl Group: As an alkyl group, the methyl substituent at the C5 position is weakly electron-donating through hyperconjugation. This slightly counteracts the electron-withdrawing effects of the nitrogen and halogens, but its influence is minor compared to the other substituents.

A critical distinction in reactivity arises from the different carbon-halogen bond strengths. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This intrinsic property is a key determinant for selective transformations, particularly in metal-catalyzed reactions.[6]

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic rings bearing a good leaving group.[2] In pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are exceptionally activated for SNAr.[1][7] This is because the addition of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, a highly stabilizing feature.[8]

In this compound, the bromine atom is located at the C2 position (ortho to the nitrogen), making this site highly electrophilic and primed for SNAr. Attack by a nucleophile at C2 is strongly favored over attack at the C3 (meta) position, where the resulting intermediate cannot delocalize the negative charge onto the nitrogen.

Caption: SNAr mechanism at the C2 position of this compound.

Experimental Protocol: SNAr with Sodium Methoxide

This protocol describes a typical procedure for the methoxylation at the C2 position, replacing the bromo substituent.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagents: Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Reaction Initiation: Add sodium methoxide (1.2 eq) to the solution. The reaction is often exothermic.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 2-methoxy-3-iodo-5-methylpyridine.

Palladium-Catalyzed Cross-Coupling: Selectively Targeting the C3 Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation.[9][10] The key to selectivity in dihalogenated substrates lies in the differential reactivity of the carbon-halogen bonds during the initial oxidative addition step of the catalytic cycle.[11]

The C-I bond is substantially weaker than the C-Br bond, allowing it to undergo oxidative addition to a Pd(0) catalyst under much milder conditions.[12] This significant difference in reactivity enables highly selective functionalization at the C3 position while leaving the C2-bromo bond intact for subsequent transformations.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison for Electrophilic Sites

| Position | Bond | Reaction Type | Relative Reactivity | Rationale |

| C2 | C-Br | SNAr | High | Ortho to pyridine nitrogen, allowing stabilization of the Meisenheimer intermediate.[8] |

| C3 | C-I | SNAr | Low | Meta to pyridine nitrogen; no charge delocalization to nitrogen is possible. |

| C2 | C-Br | Pd-Coupling | Moderate | Stronger C-Br bond requires more forcing conditions for oxidative addition. |

| C3 | C-I | Pd-Coupling | High | Weaker C-I bond allows for facile oxidative addition under mild conditions.[6] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

This protocol details a selective coupling of an arylboronic acid at the C3-iodo position.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)[9]

-

Solvent system (e.g., 1,4-dioxane/water)[9]

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) followed by the palladium catalyst (1-5 mol%).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-bromo-5-methyl-3-arylpyridine.

Conclusion

The reactivity of this compound is a nuanced interplay of its inherent electronic structure and the specific reaction conditions employed. The nitrogen atom acts as a reliable nucleophilic center. For electrophilic sites, a clear dichotomy exists: the C2 position is activated for nucleophilic aromatic substitution due to its ortho relationship with the ring nitrogen, while the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions owing to the lability of the carbon-iodine bond. This predictable, differential reactivity makes this compound an exceptionally valuable and strategic tool for the regioselective synthesis of complex, substituted pyridine derivatives, enabling the construction of novel scaffolds for pharmaceutical and materials science applications.[13]

References

-

Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Identifying nucleophilic and electrophilic centers. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Nucleophiles and Electrophiles. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Publishing. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. New Journal of Chemistry. Retrieved from [Link]

-

StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. 2-Bromo-4-iodo-3-methylpyridine | 1227579-05-6 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chemimpex.com [chemimpex.com]

Guide to the Stability and Storage of 2-Bromo-3-iodo-5-methylpyridine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Bromo-3-iodo-5-methylpyridine is a versatile halogenated pyridine derivative that serves as a critical building block in organic synthesis and pharmaceutical research.[1] Its unique reactivity, stemming from the distinct electronic and steric properties of the bromine and iodine substituents, makes it an invaluable intermediate for constructing complex molecular architectures through reactions like palladium-catalyzed cross-couplings.[1] This compound is instrumental in the development of novel therapeutic agents, including anti-cancer drugs and antibiotics, as well as in the formulation of advanced agrochemicals and materials.[1] Given its reactivity and importance, ensuring the chemical integrity and stability of this compound from procurement to application is paramount for reproducible and successful research outcomes. This guide provides a comprehensive overview of its stability profile, optimal storage conditions, and best practices for handling.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 65550-82-5 | [1][2] |

| Molecular Formula | C₆H₅BrIN | [1][2] |

| Molecular Weight | 297.92 g/mol | [1][3] |

| Appearance | Off-white to yellow or orange-green crystalline powder | [1][4][5] |

| Melting Point | 84-86 °C / 43-46 °C | [1][6] |

| Purity | ≥ 96-99% (by GC or HPLC) | [1][5] |

Note on Melting Point Discrepancy: The observed range in melting points across different suppliers may be attributable to variances in purity, crystalline form, or the presence of isomeric impurities. Researchers should always refer to the certificate of analysis provided by their specific supplier.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the inherent reactivity of its functional groups. The carbon-iodine (C-I) bond is significantly weaker and more labile than the carbon-bromine (C-Br) bond, making it the primary site of potential degradation.

Key Factors Influencing Stability:

-

Light: Aromatic iodides are known to be light-sensitive. Photolytic cleavage of the C-I bond can generate radical species, initiating a cascade of decomposition reactions.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the compound is a solid with a relatively high melting point, long-term storage at ambient or elevated temperatures is not recommended.

-

Atmosphere: Although specific data on air sensitivity is limited, related halo-aromatic compounds can be susceptible to oxidation or hydrolysis, particularly in the presence of moisture and light over extended periods. The pyridine nitrogen atom can also undergo oxidation.

-

Incompatible Materials: As with most pyridine derivatives, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce vigorous reactions or catalyze decomposition.[7][8]

Proposed Degradation Pathways:

The primary degradation route is likely de-iodination, followed by other potential reactions such as debromination or oxidation of the pyridine ring.

Caption: Recommended workflow for safe handling of this compound.

Protocols for Storage and Integrity Verification

5.1 Protocol for Long-Term Storage (Aliquoting)

This protocol minimizes degradation from repeated warming/cooling cycles and exposure to the atmosphere.

-

Preparation: Move the sealed primary container of this compound, along with several smaller, pre-labeled amber glass vials with screw caps, into an inert atmosphere glovebox.

-

Aliquoting: Inside the glovebox, carefully open the primary container. Portion the desired amount of the solid into each of the smaller vials.

-

Sealing: Tightly seal each vial. For added protection, wrap the cap threads with Parafilm®.

-

Storage: Remove the aliquots from the glovebox and immediately place them in a designated refrigerator (0-8 °C) in a dark, secondary container.

-

Documentation: Log the date of aliquoting and the number of vials created in your laboratory inventory system.

5.2 Protocol for Pre-Use Integrity Verification

Before using a new or long-stored aliquot, perform a quick quality control check.

-

Visual Inspection: Observe the solid. It should be a free-flowing crystalline powder. Note any significant color change (e.g., darkening to brown or black) or change in consistency (e.g., clumping, oily appearance), which may indicate degradation.

-

Melting Point Determination: a. Prepare a capillary tube with a small amount of the compound. b. Use a calibrated melting point apparatus to determine the melting range. c. Compare the observed melting point to the range specified on the supplier's certificate of analysis. A significant depression (>2 °C) or broadening of the melting range suggests the presence of impurities, possibly from degradation.

-

Decision: If the visual inspection and melting point are within specification, the compound is likely suitable for use. If not, consider purification or procurement of a new batch for sensitive applications.

Conclusion

The chemical integrity of this compound is best preserved through meticulous attention to storage and handling. By implementing a strategy of refrigerated storage under an inert, dark, and dry environment, researchers can effectively mitigate the primary degradation pathways of de-iodination and oxidation. Adherence to the safety protocols and workflows outlined in this guide will not only ensure the quality and reliability of experimental results but also promote a safe laboratory environment for all personnel.

References

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-iodo-3-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

National Institutes of Health. (2024, October 11). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Iodination and bromination of aromatic compounds in water. Retrieved from [Link]

-

Loba Chemie. (2023, November 27). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-iodo-4-methylpyridine. Retrieved from [Link]

-

Wiley Online Library. (2025, July 4). Monobromination of Aromatic Compounds Catalyzed by Iodine or Ammonium Iodide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 2-Bromo-3-iodo-4-methylpyridine | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-iodo-3-methylpyridine, 1G | Labscoop [labscoop.com]

- 5. 2-Bromo-5-iodo-3-methylpyridine | 65550-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. benchchem.com [benchchem.com]

solubility of 2-Bromo-3-iodo-5-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodo-5-methylpyridine in Organic Solvents

Abstract

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile synthetic intermediate for creating complex, biologically active molecules, including anti-cancer agents and antibiotics, is well-documented.[1][2] The success of synthetic transformations, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its quantitative determination, and a framework for interpreting solubility data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for optimizing the use of this critical building block.

Core Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyridine ring substituted with a methyl group and two different halogen atoms, creates a unique electronic and steric profile that dictates its interactions with various solvents.

The presence of both bromine and iodine atoms provides multiple, distinct reactive sites, making it an excellent candidate for sequential cross-coupling reactions.[1] This reactivity is fundamental to its role in building complex molecular architectures necessary for novel therapeutic agents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65550-82-5 | [1][4] |

| Molecular Formula | C₆H₅BrIN | [1][4] |

| Molecular Weight | 297.92 g/mol | [1][4] |

| Appearance | Off-white to yellow colored powder | [1] |

| Melting Point | 84-86 °C | [1] |

| Normal Boiling Point | 313.37 °C (calculated) | [4] |

| Density | 1.98 g/cm³ (calculated) | [4] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] The widely used principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8]

For this compound, several key interactions must be considered:

-

Polarity and Dipole-Dipole Interactions: The pyridine ring is inherently polar due to the electronegative nitrogen atom.[9] The C-Br and C-I bonds are also polar, contributing to an overall molecular dipole moment. This structure suggests that polar solvents, capable of dipole-dipole interactions, will be effective at solvating the molecule.

-